molecular formula C12H16N2O4S B14320186 1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene CAS No. 104741-17-5

1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene

Cat. No.: B14320186
CAS No.: 104741-17-5
M. Wt: 284.33 g/mol
InChI Key: AAHJOQQEJGSXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl and nitro functionalities into aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets through its sulfanyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methylpentan-3-yl)sulfanyl]butane-1-thione: Contains a similar sulfanyl group but differs in the alkyl chain and additional functional groups.

    3-Sulfanyl-2-methylpentan-1-ol: Similar sulfanyl group with an alcohol functionality instead of nitro groups.

Uniqueness

1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene is unique due to the presence of both sulfanyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

104741-17-5

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

1-(2-methylpentan-3-ylsulfanyl)-2,4-dinitrobenzene

InChI

InChI=1S/C12H16N2O4S/c1-4-11(8(2)3)19-12-6-5-9(13(15)16)7-10(12)14(17)18/h5-8,11H,4H2,1-3H3

InChI Key

AAHJOQQEJGSXIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.